molecular formula C19H23N7O3S B2531122 6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine CAS No. 1021114-77-1

6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine

Cat. No. B2531122
CAS RN: 1021114-77-1
M. Wt: 429.5
InChI Key: IVBPKZHTENVOMZ-UHFFFAOYSA-N
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Description

6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C19H23N7O3S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality 6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antimalarial Activities

Research demonstrates the synthesis of new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, showing significant in vitro antimicrobial activity against various bacteria, including gram-positive and gram-negative strains, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Antiproliferative Effect Against Cancer Cell Lines

A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives found that these compounds exhibit antiproliferative effects against various human cancer cell lines. Certain compounds demonstrated significant activity, highlighting potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Herbicide Development

Research on pyridazinone herbicides, including compounds with substitutions similar to the compound , has revealed inhibitory effects on photosynthesis in plants. These compounds serve as models for developing new herbicides with mechanisms involving interference with chloroplast development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Pharmaceutical Synthesis

Efforts in pharmaceutical synthesis have utilized related compounds to create pharmaceutically useful pyridopyrazines or pyrazinoisoquinolines. These synthesized compounds are significant for their potential applications in drug development (Rao & Ramanathan, 2017).

Molecular Docking and Antimicrobial Activity

Studies involving molecular docking and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which share structural similarities, have demonstrated antimicrobial and antioxidant activities. This research expands the understanding of the biological activities of these compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Supramolecular Complexes and Crystal Engineering

In crystal engineering, related compounds have been used to prepare organic co-crystals and salts, providing insights into hydrogen-bond motifs and interactions. This research is crucial for the development of new materials with specific properties (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).

properties

IUPAC Name

6-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3S/c1-13-5-4-6-16(20-13)21-17-7-8-18(23-22-17)25-9-11-26(12-10-25)30(27,28)19-14(2)24-29-15(19)3/h4-8H,9-12H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBPKZHTENVOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine

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